molecular formula C10H18O2 B1195627 trans-Sobrerol CAS No. 42370-41-2

trans-Sobrerol

Cat. No. B1195627
CAS RN: 42370-41-2
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of trans-Sobrerol has been reported through various methods, demonstrating the compound's accessibility for research and application purposes. A notable approach involves a large-scale, highly efficient synthesis from methyl 3,5-dihydroxy-4-methyl benzoate, achieving an overall yield of 26%. This method utilizes lipase as a catalyst for selective esterification and employs the Mitsunobu reaction for stereoselective configuration inversion (Qiu-an Wang, Yanlin Li, & Qingqi Chen, 2003). Another efficient synthesis route starts from the same precursor and reaches a slightly higher overall yield of 27%, showcasing the versatility of methods available for obtaining optically pure This compound (W. Qiu, 2004).

Molecular Structure Analysis

This compound 's molecular structure has been elucidated through various spectroscopic techniques, confirming its unique configuration and functional groups. Studies have not only focused on its synthesis but also on understanding its stereochemistry and the effects of different catalysts and solvents on its enantiomeric purity. Resolution of This compound via lipase-catalyzed transesterification highlights the impact of organic solvents on enantioselectivity, providing insights into the molecular structure's influence on its chemical behavior (R. Bovara, G. Carrea, L. Ferrara, & S. Riva, 1991).

Chemical Reactions and Properties

The chemical reactivity of This compound has been explored in various contexts, including its metabolism in biological systems and its interaction with other chemical compounds. Studies have shown that This compound undergoes oxidation of allylic C atoms and glucuronylation of its alcoholic groups, highlighting its reactive nature and potential for further chemical modification (P. Ventura, M. Schiavi, & S. Serafini, 1983).

Physical Properties Analysis

The physical properties of This compound , including its thermal behavior and phase diagrams, have been thoroughly investigated. Solid-state spectroscopy and thermal analysis techniques have been utilized to characterize This compound enantiomers and racemates, providing valuable information on its solid-state behavior and potential applications based on its physical characteristics (G. Bettinetti, F. Giordano, G. Fronza, A. Italia, R. Pellegata, M. Villa, & P. Ventura, 1990).

Scientific Research Applications

  • Metabolism and Biotransformation : Trans-Sobrerol, known as a potent mucofluidifying agent, undergoes metabolic transformations involving oxidation and glucuronylation in animals like rats, dogs, and humans. These processes are crucial for understanding its pharmacokinetics and potential therapeutic applications (Ventura, Schiavi, & Serafini, 1983); (Ventura, Schiavi, Serafini, & Selva, 1985).

  • Chemical Synthesis and Enantioselectivity : The resolution of this compound by lipase-catalyzed transesterification highlights its potential in producing optically pure compounds, significant in pharmaceutical synthesis. The enantioselectivity of this process can be influenced by factors like solvent characteristics (Bovara, Carrea, Ferrara, & Riva, 1991); (Qiu-an Wang, Yanlin Li, & Qingqi Chen, 2003).

  • Pharmacological Effects : this compound has been studied for its effects on enhancing the anesthetic effect of propofol by inhibiting its metabolism. This application could be valuable in the field of anesthesia (Lin, Shangari, Chan, Remirez, & O'Brien, 2006).

  • Atmospheric Chemistry : In atmospheric chemistry, this compound's interactions with hydroxyl radicals have been studied, providing insights into its role in atmospheric oxidation processes (Long, Tong, Ma, & Wang, 2015).

  • Therapeutic Applications : It has been utilized as a muco-modifying drug in treating hypersecretory bronchopulmonary diseases. Its efficacy in relieving obstructive symptoms in chronic bronchitic patients has been confirmed in clinical trials (Braga, Allegra, Bossi, Scuri, Castiglioni, & Romandini, 1987).

Mechanism of Action

Target of Action

Trans-Sobrerol, also known as Sobrerol, is primarily a mucolytic agent . It targets the mucus in the respiratory tract, particularly in patients with chronic respiratory diseases . Its primary role is to fluidify mucus, increase mucociliary clearance, and exert antioxidant activity .

Mode of Action

This compound interacts with the mucus in the respiratory tract, reducing its viscosity and promoting its clearance . This is achieved by altering the structure of the mucus, making it less thick and sticky, and therefore easier to be moved by the cilia in the respiratory tract. The antioxidant activity of this compound also plays a role in its therapeutic effects, potentially reducing inflammation and oxidative stress in the respiratory tract .

Biochemical Pathways

This compound is derived from α-pinene through enzymatic conversion . This process involves the oxidation and reduction reactions of chiral pinene, leading to several possible isomers of carvone and sobrerol . The Cytochrome P450 mutant from Bacillus megaterium is used to convert α-pinene into this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). A study has shown that a human equivalent dose of 486 mg of Sobrerol administered thrice daily demonstrated the highest therapeutic efficacy . The absorption lag time was found to be 0.18 hours, and the gastrointestinal transit time was 8 hours .

Result of Action

The primary result of this compound’s action is the reduction of mucus viscosity and promotion of its clearance in the respiratory tract . This leads to improved respiratory function in patients with chronic respiratory diseases. The antioxidant activity of this compound may also contribute to reducing inflammation and oxidative stress in the respiratory tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic conversion of α-pinene to this compound can be affected by the presence of air and water . Furthermore, the effectiveness of this compound as a mucolytic agent may be influenced by the patient’s hydration status, as adequate hydration can help thin mucus and promote its clearance.

Safety and Hazards

Trans-Sobrerol is combustible and can develop hazardous combustion gases or vapours in the event of fire . It can cause serious eye irritation .

Future Directions

Trans-Sobrerol has potential applications in the synthesis of renewable materials. For instance, Sobrerol methacrylate (SobMA) synthesized from this compound can be polymerized into PSobMA using different radical polymerization techniques . This opens up new possibilities for the development of sustainable materials.

properties

IUPAC Name

(1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMTHRBGUBUCO-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](C[C@@H]1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317156
Record name trans-Sobrerol
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

42370-41-2, 71697-84-2
Record name trans-Sobrerol
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Record name Sobrerol
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Record name Sobrerol, (-)-trans-
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Record name Sobrerol
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Record name trans-Sobrerol
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Record name trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
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Record name SOBREROL, TRANS-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trans-sobrerol?

A: The molecular formula of this compound is C10H18O2, and its molecular weight is 170.25 g/mol. []

Q2: What spectroscopic data is available for this compound characterization?

A2: Researchers commonly employ various spectroscopic methods to characterize this compound:

  • IR Spectroscopy: Reveals characteristic absorption bands corresponding to hydroxyl groups (O-H stretching), methyl groups (C-H stretching), and other functional groups. [, ]
  • NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of this compound, including 1H NMR and 13C NMR data. [, , , ]
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of this compound, often used in combination with gas chromatography (GC/MS) for analysis. [, , , ]

Q3: Are there different solid-state forms of this compound?

A: Yes, this compound enantiomers and racemates have been extensively studied in their solid state. Research has revealed the existence of polymorphism in cis-sobrerol racemates through thermal analysis. []

Q4: Can you elaborate on the crystal structure of this compound?

A: The crystal structure of (±)-cis-sobrerol has been determined, revealing two molecules in the asymmetric unit connected by O-H...O hydrogen bonds and C-H...O weak contacts. These structural features contribute to the stability differences observed between cis- and this compound racemic compounds. []

Q5: How is this compound metabolized in rats?

A: In rats, this compound undergoes biotransformation primarily through oxidation at allylic C(sp3) atoms and glucuronidation of secondary or tertiary alcoholic groups. The resulting mono-beta-glucuronides are excreted in bile and participate in enterohepatic circulation. []

Q6: What are the major metabolites of this compound in rats?

A: Key metabolites identified in rat urine, bile, and feces include 8-hydroxycarvotanacetone (HCA), various hydroxylated derivatives, and glucuronide conjugates. [, , ]

Q7: Can this compound be synthesized through catalytic reactions?

A: Yes, this compound can be produced through the alcoholysis of pinene epoxides, with tetracyanoethylene acting as a catalyst. This reaction yields 8-alkyl ethers of this compound and other related compounds. []

Q8: Can microorganisms transform this compound?

A: Yes, fungi like Armillariella mellea (honey fungus) can enantioselectively transform this compound. Studies show that the transformation of (±)α‐terpineol by A. mellea produces an excess of (4R)‐trans‐sobrerol. [, , ]

Q9: Can this compound be produced through biotransformation?

A: Yes, this compound is a known biotransformation product of α-pinene by several fungi, including Aspergillus niger. Optimization of fermentation conditions like substrate concentration, time, and temperature can enhance its production. [, ]

Q10: What are the pharmacological properties of this compound?

A: this compound is recognized for its mucofluidifying properties and is used in pharmaceutical preparations. Analytical methods, such as gas-liquid chromatography, have been developed to quantify this compound in these formulations. [, ]

Q11: Can this compound be used as a chiral building block in drug synthesis?

A: Yes, this compound can be resolved into its enantiomers using lipase-catalyzed transesterification. This process allows for the preparation of enantiomerically enriched this compound, which can serve as valuable chiral building blocks for synthesizing pharmaceutical compounds. [, ]

Q12: What is the environmental fate of this compound?

A: As a product of α-pinene atmospheric oxidation, this compound tends to associate with liquid particles in the atmosphere. It undergoes aqueous phase oxidation by atmospheric oxidants like hydroxyl radicals (•OH). []

Q13: How fast does this compound react with hydroxyl radicals in the atmosphere?

A: The rate constant for the reaction between this compound and hydroxyl radicals (•OH) in the aqueous phase has been determined to be (3.05 ± 0.5) × 109 L/(mol·s) at room temperature. []

Q14: What analytical techniques are used to study this compound's environmental fate?

A: Researchers employ liquid chromatography coupled with mass spectrometry (LC/MS) to identify reaction products formed during the aqueous phase oxidation of this compound by hydroxyl radicals. []

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